4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine
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Overview
Description
4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is a compound that belongs to the class of heterocyclic organic compounds It contains a pyridine ring substituted with a trifluoromethyl group and a triazole moiety linked via an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine typically involves multiple steps. One common approach is to start with the preparation of the triazole moiety through a “click” reaction between an azide and an alkyne . The azetidine ring can be synthesized separately and then linked to the triazole moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the “click” reaction and other steps to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the triazole or pyridine rings, while substitution reactions could introduce new functional groups .
Scientific Research Applications
4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its bioavailability. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole moiety and are studied for their anticancer properties.
1H-1,2,3-triazole analogs: These compounds are synthesized via “click” chemistry and have applications in pharmaceuticals and agrochemicals.
Uniqueness
4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is unique due to its combination of a triazole moiety, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This unique structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O/c14-13(15,16)12-7-10(1-2-17-12)22-11-8-20(9-11)5-6-21-18-3-4-19-21/h1-4,7,11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWXSMOGPUEROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN2N=CC=N2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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